molecular formula C10H14ClNO B267852 1-[(4-Chlorobenzyl)amino]-2-propanol

1-[(4-Chlorobenzyl)amino]-2-propanol

Cat. No.: B267852
M. Wt: 199.68 g/mol
InChI Key: QVSYPVHTTIDEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorobenzyl)amino]-2-propanol is a secondary amine derivative featuring a 4-chlorobenzyl group attached to the amino moiety and a 2-propanol backbone. Its molecular formula is C₁₀H₁₃ClNO, with a molecular weight of 198.45 g/mol. Synthesis typically involves nucleophilic substitution between epichlorohydrin derivatives and 4-chlorobenzylamine, followed by purification via crystallization as hydrochloride salts.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylamino]propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-8(13)6-12-7-9-2-4-10(11)5-3-9/h2-5,8,12-13H,6-7H2,1H3

InChI Key

QVSYPVHTTIDEPQ-UHFFFAOYSA-N

SMILES

CC(CNCC1=CC=C(C=C1)Cl)O

Canonical SMILES

CC(CNCC1=CC=C(C=C1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorobenzyl group imparts moderate lipophilicity (logP ~2.0), balancing membrane permeability and aqueous solubility.
  • Propranolol’s 1-naphthyloxy group enhances receptor binding affinity (beta-adrenergic receptors), while the hydroxyphenyl analogue () exhibits higher polarity due to the hydroxyl group .

Pharmacological Activity

  • Propranolol Hydrochloride: Well-characterized as a non-selective beta-blocker, inhibiting adrenergic receptors to reduce heart rate and blood pressure .
  • This compound: No direct activity data are available, but the chlorobenzyl moiety may confer selectivity for distinct receptor subtypes (e.g., serotonin or dopamine receptors) compared to propranolol’s naphthyloxy group.

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